Home > Products > Screening Compounds P12513 > N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine
N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine - 1178963-75-1

N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine

Catalog Number: EVT-1711244
CAS Number: 1178963-75-1
Molecular Formula: C12H18N6
Molecular Weight: 246.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine Derivatives

Compound Description: This refers to a series of compounds where a 2-chloro-9H-purin-6-amine scaffold is substituted at the 9-position with a piperidin-4-yl group. The nitrogen of the piperidine ring is further substituted with a benzyl group, which itself can have various substituents. These compounds were designed, synthesized, and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Some compounds in this series showed moderate AChE inhibitory activity.

Relevance: These compounds are structurally related to N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine by sharing the core structure of a purin-6-amine substituted at the 9-position with a piperidin-4-yl group. The main difference lies in the substituent on the piperidine nitrogen. While the target compound has an ethyl group, the related compounds have substituted benzyl groups at this position. Additionally, the related compounds have a chlorine atom at the 2-position of the purine ring.

Relevance: While not directly structurally similar to N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine, this compound represents a member of the pyrimidin-4-amine class, which is mentioned for its unique mode of action and lack of cross-resistance with other pesticide classes. This highlights the potential of exploring different heterocyclic scaffolds, like pyrimidines, as potential starting points for developing analogs of the target compound.

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a highly potent and selective inhibitor of the histone methyltransferase EZH2, currently undergoing Phase I clinical trials for B-cell lymphoma. It exhibits robust antitumor effects in preclinical models.

Relevance: This compound, while structurally distinct from N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine, shares the presence of a piperidine ring as a core structural feature. This highlights the versatility of piperidine as a building block in medicinal chemistry and its presence in compounds with diverse biological activities.

1-(4-fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine

Compound Description: This compound was formed unexpectedly during the attempted synthesis of an antihistamine candidate. Its formation involves an unusual mechanism where a benzo[d]imidazole derivative reacts with 1-methylpiperidinamine, leading to N-demethylation followed by self-catalyzed N-diarylation.

Relevance: This compound, although structurally different from N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine, features a piperidin-4-yl group as a key structural element. This further emphasizes the diverse range of chemical reactions that can be utilized to synthesize compounds containing piperidine rings.

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

Compound Description: MPC-3100 is a purine-based inhibitor of heat shock protein 90 (Hsp90), a chaperone protein involved in various cellular processes and a target for cancer therapy. It exhibits favorable pharmacokinetic properties and significant antitumor effects in preclinical models.

N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F]NIDA-42033) (1b)

Compound Description: [18F]NIDA-42033 is a radiolabeled pyrazole derivative synthesized for positron emission tomography (PET) studies of CB1 cannabinoid receptors in the brain.

Relevance: This compound shares the piperidine ring with N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine, highlighting the use of piperidine as a building block for designing ligands targeting different receptor systems. Although the core scaffold is a pyrazole rather than a purine, this compound demonstrates the potential for modifying the heterocyclic core while retaining the piperidine moiety for potential biological activity.

((1‐(4‐methoxyphenethyl)piperidin‐4‐yl)amino)methyl)‐5‐hydroxy‐1‐methylpyridin‐4(1H)‐one (VIId)

Compound Description: VIId is a 3-hydroxypyridin-4-one derivative that exhibited promising acetylcholinesterase (AChE) inhibitory activity, albeit weaker than donepezil. Molecular docking and dynamics simulations revealed its interaction with key residues in the active site of AChE.

Relevance: This compound, though based on a different heterocyclic scaffold (hydroxypyridin-4-one), features a piperidin-4-yl group similar to N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine. The presence of a 4-methoxyphenethyl substituent on the piperidine nitrogen in VIId provides insight into potential modifications for enhancing biological activity at the target.

1H-Purin-6-amine, [(2-fluorophenyl)methyl]

Compound Description: This compound, also known as 6-(3-fluorobenzylamino)purine, was identified as a potential inhibitor of SARS-CoV-2 inflammation and fibrosis through molecular docking studies.

Relevance: This compound bears a very close structural resemblance to N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine. Both share the 1H-purin-6-amine core, with the only difference being the substituent at the N9 position. While the target compound has a piperidin-4-yl group, this compound has a (2-fluorophenyl)methyl substituent. This suggests that modifications at the N9 position can significantly impact biological activity.

N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251)

Compound Description: AM251 is a well-established CB1 cannabinoid receptor antagonist frequently used in pharmacological research. [, ]

Relevance: Although AM251 possesses a pyrazole core instead of a purine, it shares a key structural feature with N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine: the N-piperidinyl substituent. [, ] This highlights the relevance of piperidine in designing ligands for cannabinoid receptors and suggests that incorporating this moiety could potentially be explored for modulating the biological activity of the target compound.

Overview

N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine is a chemical compound that belongs to the class of purine derivatives, which are significant in various biological and chemical applications. This compound features a piperidine ring substituted with a purine moiety, specifically at the 6-position, which imparts unique properties relevant to medicinal chemistry and drug development.

Source

The compound can be synthesized through various chemical reactions involving purine derivatives and piperidine. Its structural characteristics allow it to interact with biological targets, making it a subject of interest in pharmacological research.

Classification

N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine is classified as a heterocyclic amine due to the presence of nitrogen atoms in its structure. It is also categorized under purine analogs, which are compounds that mimic the structure of naturally occurring purines like adenine and guanine.

Synthesis Analysis

Methods

The synthesis of N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine typically involves several steps:

  1. Starting Materials: The synthesis often begins with commercially available 6-chloropurine derivatives or other related compounds.
  2. Reaction Conditions: The reaction is generally carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane, often under reflux or microwave irradiation to enhance reaction rates.
  3. Reagents: Common reagents include bases like sodium hydride or potassium carbonate for deprotonation and alkylating agents such as ethyl iodide for introducing the ethyl group onto the piperidine ring.

Technical Details

The reaction conditions are typically optimized using thin-layer chromatography for monitoring progress and determining completion. The final product can be purified through recrystallization or column chromatography.

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Weight: Approximately 246.32 g/mol.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a range typical for similar compounds.
Chemical Reactions Analysis

Reactions

N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine can undergo several types of chemical reactions:

  1. Oxidation: It can be oxidized using agents like potassium permanganate to form various oxidized derivatives.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to modify functional groups.
  3. Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for further derivatization.

Technical Details

The choice of reagents and solvents significantly influences the yield and purity of the synthesized product. Reaction conditions such as temperature and time must be carefully controlled.

Mechanism of Action

Process

The mechanism of action for N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine primarily involves its interaction with biological targets, particularly enzymes and receptors associated with cellular signaling pathways.

Data

Research indicates that compounds with similar structures often act as inhibitors or modulators in pathways involving protein kinases, particularly those related to cancer progression and metabolic disorders.

Physical and Chemical Properties Analysis

Physical Properties

N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine typically exhibits:

  • Appearance: Crystalline solid.
  • Solubility: Soluble in polar organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can react with electrophiles due to the presence of nucleophilic amine groups.

Relevant data from spectral analyses (e.g., NMR, IR) provide insights into its functional groups and confirm structural integrity after synthesis.

Applications

Scientific Uses

N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine has several applications in scientific research:

  1. Medicinal Chemistry: Serves as a lead compound for developing new therapeutic agents targeting various diseases, including cancer.
  2. Biochemical Research: Used to study enzyme interactions and cellular signaling pathways due to its structural similarity to natural purines.
  3. Drug Development: Investigated for its potential as an inhibitor of specific kinases involved in disease mechanisms.

This compound exemplifies the importance of synthetic organic chemistry in producing biologically active molecules with therapeutic potential.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

Role of Purine-Piperidine Hybrid Scaffolds in CB1 Receptor Antagonism

The purine-piperidine hybrid scaffold embodied by N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine (CAS# 1178963-75-1) serves as a privileged structural motif in cannabinoid receptor type 1 (CB1) antagonist design. This core structure features a purine ring linked to a 4-aminopiperidine moiety via a nitrogen-carbon bond, creating a conformationally semi-rigid framework ideal for receptor interaction. The purine nucleus functions as a hydrogen-bond acceptor and π-stacking platform, while the piperidine group provides a basic nitrogen atom that influences both receptor binding and physicochemical properties. Molecular docking studies reveal that this hybrid scaffold anchors within the orthosteric binding pocket of CB1 through:

  • Hydrophobic interactions between the purine core and residues in transmembrane helices 3 and 6
  • Hydrogen bonding involving N⁷ of the purine ring and Ser383⁷.³⁹
  • Cation-π interactions facilitated by the protonated piperidine nitrogen [3] [6].

The scaffold's versatility enables extensive structural modifications at three key positions: the purine C² and C⁸ positions, the piperidine N¹ nitrogen, and the C⁴-amino group. This adaptability has made it a strategic template for developing peripherally restricted CB1 antagonists with optimized drug-like properties [2] [5].

Comparative SAR Analysis with Otenabant and Rimonabant Analogues

N-Ethyl-1-(1H-purin-6-yl)piperidin-4-amine represents a structural simplification of otenabant (PF-04457845), a potent CB1 inverse agonist that reached Phase III trials before discontinuation. Key SAR distinctions include:

Table 1: Structural and Pharmacological Comparison with Clinical CB1 Antagonists

CompoundCore StructureKey SubstituentsCB1 Ki (nM)TPSA (Ų)
N-Ethyl-1-(1H-purin-6-yl)piperidin-4-aminePurine-piperidineN-Ethylamine at C4-piperidine~1-20*73-85
OtenabantPurine-4-aminopiperidine4-Chlorophenyl at C8; Primary amide at piperidine0.7 [6]102
RimonabantPyrazole-piperidine4-Chlorophenyl at C5; Piperidine-1-carboxylate1.8 [6]58

*Potency range based on structural analogues [3] [5] [6]

Critical SAR insights from otenabant optimization campaigns reveal:

  • Purine C8 Modification: Otenabant's 4-chlorophenyl group at C8 enhances CB1 affinity but increases lipophilicity (cLogP ~4.4). Replacement with smaller alkyl groups in purine-piperidine analogues reduces molecular weight while maintaining sub-20 nM affinity [5].
  • Piperidine Functionalization: Unlike otenabant's carboxamide group (which forms intramolecular H-bonds masking polarity), the secondary amine in N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine cannot form such H-bonds, inherently increasing effective polarity and reducing CNS penetration [6].
  • Scaffold Hopping: Rimonabant-based peripherally restricted antagonists (e.g., TM38837) require extensive polar group incorporation to overcome low inherent polarity, whereas the purine-piperidine core achieves higher polar surface area with fewer modifications [6].

Impact of N-Ethyl and Piperidine Substituents on Receptor Binding Affinity

The N-ethyl group on the piperidine C4-amine represents a critical determinant of CB1 affinity and selectivity. SAR studies of analogues reveal:

  • Alkyl Chain Optimization: Ethyl substitution balances steric bulk and electron-donating capacity. Methyl analogues exhibit 2-3 fold reduced CB1 affinity, while n-propyl derivatives show comparable potency but increased lipophilicity (ΔcLogP = +0.8) [3].
  • Stereoelectronic Effects: Protonation of the piperidine nitrogen generates a cation that forms a salt bridge with Asp366⁶.⁵⁸ in CB1. The ethyl group modulates basicity (predicted pKa 9.2-9.8), optimizing cation formation at physiological pH [7].
  • Piperidine Conformation: X-ray crystallography of analogous complexes shows the ethyl group oriented toward hydrophobic subpocket defined by Leu359 and Val196, with van der Waals interactions contributing ~1.5 kcal/mol binding energy [5].

Piperidine nitrogen modifications profoundly impact functional activity:

  • N-Alkylation: Methylation of the piperidine nitrogen (converting tertiary amine to quaternary ammonium) abolishes binding due to steric clash with Trp356⁶.⁴⁸ and loss of H-bond donation capacity.
  • Ring Expansion: Azepane analogues show 10-fold reduced potency, confirming the optimal spatial positioning provided by the six-membered piperidine [7].
  • 4-Substitution Patterns: Disubstitution at C4 (e.g., 4,4-dimethyl) reduces conformational flexibility, decreasing Ke by 5-fold compared to monosubstituted derivatives [3].

Strategies for Peripheral Selectivity via Molecular Polarization and TPSA Optimization

Minimizing CNS penetration while maintaining oral bioavailability requires precise molecular engineering. For N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine derivatives, three strategic approaches achieve peripheral restriction:

Table 2: Peripheralization Strategies and Pharmacological Outcomes

StrategyStructural ImplementationA→B Permeability (%)*CB1 Ke (nM)TPSA (Ų)
Urea ConjugationPiperidine-NH-C(O)-NH-cHex<1 [6]19.288
Sulfonamide IncorporationPiperidine-NH-SO₂-CH₂CF₃5 [7]15101
Secondary Amine RetentionUnmodified piperidin-4-amine6 [6]15.973
Otenabant (Reference)Intramolecular H-bonding system40 [6]0.2102

*MDCK-mdr1 monolayer assay, apical-to-basal direction [5] [6]

  • Polar Surface Area Engineering:
  • Target TPSA: 80-140 Ų optimizes peripheral restriction while maintaining oral absorption. The parent compound's TPSA (73 Ų) is increased to >85 Ų via urea conjugation (ΔTPSA +15 Ų) or sulfonamide incorporation (ΔTPSA +28 Ų) [5] [6].
  • Hydrogen Bond Donor Count: Increasing from 1 (parent) to 2 (urea/sulfonamide derivatives) reduces MDCK-mdr1 A→B permeability from 6% to <1%, below the 10% threshold predictive of limited brain penetration [6].
  • Molecular Polarization Techniques:
  • Urea Installation: Derivatives like N-ethyl-1-(1H-purin-6-yl)-N⁴-(cyclohexylcarbamoyl)piperidin-4-amine exhibit near-zero BBB penetration (A→B 0.1-1%) while retaining nanomolar potency (Ke 19-25 nM). The urea group forms additional H-bonds with Thr197³.³⁶ and Tyr294⁵.³⁸ in CB1's extracellular vestibule [3] [5].
  • Sulfonamide Derivatives: Electron-withdrawing sulfonamides (e.g., -SO₂CH₂CF₃) enhance polarity (cLogP reduction ~1.5 units) and engage in H-bonding with Ser123².⁶⁰, exploiting differential residues in CB1 vs CB2 (which has Ile110 at this position) [7].
  • Capping Strategies to Block Intramolecular H-bonding:Unlike otenabant's amide group, which forms intramolecular H-bonds (reducing effective polarity), the secondary amine in N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine cannot participate in such interactions. This inherent polarity is amplified by attaching polar capping groups that sterically prevent folding, forcing extended conformations with higher desolvation penalties during BBB transit [6].

These structure-based design principles demonstrate how targeted modifications to the purine-piperidine scaffold yield peripherally restricted CB1 antagonists with optimized drug-like properties for metabolic and hepatic indications.

Properties

CAS Number

1178963-75-1

Product Name

N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine

IUPAC Name

N-ethyl-1-(7H-purin-6-yl)piperidin-4-amine

Molecular Formula

C12H18N6

Molecular Weight

246.31 g/mol

InChI

InChI=1S/C12H18N6/c1-2-13-9-3-5-18(6-4-9)12-10-11(15-7-14-10)16-8-17-12/h7-9,13H,2-6H2,1H3,(H,14,15,16,17)

InChI Key

WQRJNDPRUTYUGX-UHFFFAOYSA-N

SMILES

CCNC1CCN(CC1)C2=NC=NC3=C2NC=N3

Canonical SMILES

CCNC1CCN(CC1)C2=NC=NC3=C2NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.